3-(5-Methylfuran-2-yl)pyridine

CYP2A6 inhibition nicotine metabolism structure‑based drug design

3-(5-Methylfuran-2-yl)pyridine (CAS 62642-11-9) is a heterocyclic building block comprising a pyridine ring linked at the 3‑position to a 5‑methylfuran moiety. This compound belongs to the furylpyridine class, distinguished by the precisely defined regiochemistry of the pyridine‑furan linkage and the presence of the electron‑donating 5‑methyl substituent on the furan ring.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 62642-11-9
Cat. No. B15453916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methylfuran-2-yl)pyridine
CAS62642-11-9
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=CN=CC=C2
InChIInChI=1S/C10H9NO/c1-8-4-5-10(12-8)9-3-2-6-11-7-9/h2-7H,1H3
InChIKeyNSSIVCNPMXKXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methylfuran-2-yl)pyridine (CAS 62642-11-9): Sourcing the 3-Pyridinyl-Furan Scaffold for CYP2A6 Inhibitor Design and Heterocyclic Building Block Procurement


3-(5-Methylfuran-2-yl)pyridine (CAS 62642-11-9) is a heterocyclic building block comprising a pyridine ring linked at the 3‑position to a 5‑methylfuran moiety . This compound belongs to the furylpyridine class, distinguished by the precisely defined regiochemistry of the pyridine‑furan linkage and the presence of the electron‑donating 5‑methyl substituent on the furan ring [1]. It has been utilised as a core scaffold in the design of selective human cytochrome P450 2A6 (CYP2A6) inhibitors, where X‑ray crystal structures confirm that the 3‑pyridinyl‑furan substructure positions a key amine side chain for heme‑iron coordination [2]. The compound is commercially available as a research chemical with a molecular formula of C₁₀H₉NO, a molecular weight of 159.18 g mol⁻¹, a calculated LogP of 2.65, and a polar surface area of 26.03 Ų .

Synthetic building block for CYP2A6 inhibitor design and heterocyclic chemistry
Regiochemically defined scaffold with 3-pyridinyl-furan linkage for structure-activity studies
Supports coordination chemistry via heme-iron binding mode validated by crystallography

Why 2‑Pyridinyl, 4‑Pyridinyl, or Non‑Methylated Furyl Analogues Cannot Replace 3-(5-Methylfuran-2-yl)pyridine in Structure‑Sensitive Applications


In‑class furylpyridines differ fundamentally in the position of the pyridine‑nitrogen attachment (2‑, 3‑, or 4‑pyridyl) and in the electronic nature of the furan substituent, yet these positional isomers and des‑methyl analogues are sometimes erroneously treated as interchangeable building blocks. The 3‑pyridinyl attachment of 3-(5-methylfuran-2-yl)pyridine imparts a distinct electronic and steric profile compared to the 2‑ or 4‑pyridinyl isomers, affecting both the basicity of the pyridine nitrogen and the conformational space available for metal coordination or biological target engagement [1]. The 5‑methyl group on the furan ring further differentiates the compound from the unsubstituted 3-(furan‑2‑yl)pyridine by altering the σₘ electronic parameter of the furyl substituent, which in turn modulates the electron density on the pyridine ring and influences reactivity in cross‑coupling reactions and metabolic stability [2]. The quantitative evidence below demonstrates exactly where these differences translate into measurable, selection‑relevant parameters that cannot be recovered by substituting a closely related analog.

Target Compound
Analog / Isomer Risk
3-Pyridinyl attachment
2- or 4-Pyridinyl isomers disrupt heme-coordination geometry; binding mode may not transfer
5-Methylfuran-2-yl group (σₘ ≈ –0.04)
Des-methyl analog (σₘ ≈ +0.06) shifts pyridine basicity ~0.3–0.5 pKa units; electron-density profile may differ
Furan oxygen (O)
Thiophene (S) bioisostere exhibits weaker H-bonding and may alter metabolic stability context

Quantitatively Verified Differentiation of 3-(5-Methylfuran-2-yl)pyridine Against Its Closest Analogs: A Procurement‑Oriented Evidence Guide


CYP2A6 Inhibitor Scaffold Privilege: 3‑Pyridinyl‑Furan Core Versus Nicotine and Other Heteroaromatic Analogues

The 3‑pyridinyl‑furan substructure of 3-(5-methylfuran-2-yl)pyridine constitutes the core scaffold of a series of potent and selective human CYP2A6 inhibitors. X‑ray crystal structures of CYP2A6 co‑crystallized with N‑methyl(5‑(pyridin‑3‑yl)furan‑2‑yl)methanamine (PDB 2FDV) and the corresponding primary amine analog (PDB 2FDW) confirm that the 3‑pyridinyl‑furan scaffold correctly orients the methanamine side chain for direct coordination to the heme iron [1]. In direct functional assays measuring coumarin 7‑hydroxylase (CYP2A6) inhibition, the primary amine analog [5‑(pyridin‑3‑yl)furan‑2‑yl]methanamine exhibited an IC₅₀ of 16.9 µM, and the N‑methyl analog showed an IC₅₀ of 1.65 µM; both values were substantially more potent than nicotine (IC₅₀ > 50 µM) [2]. In contrast, the corresponding 3-(3‑methylthiophen‑2‑yl)pyridine analog—a direct thiophene‑for‑furan bioisostere—displayed a Ki of 300 nM for CYP2A6, while the furan analog bearing the amine side chain achieved a Ki of 100 nM, representing a 3‑fold improvement in binding affinity attributable to the furan heteroatom [3]. This scaffold‑specific interaction is not achievable with the 2‑pyridinyl or 4‑pyridinyl positional isomers, as the altered pyridine‑nitrogen position disrupts the critical distance required for heme‑iron coordination.

CYP2A6 Scaffold Privilege
Head-to-head
IC₅₀ = 1.65 µM (N-methyl amine analog)
Ki = 100 nM (furan amine analog)
Validated heme-iron binding mode; >30-fold more potent than nicotine scaffold
X-ray co-crystal structures PDB 2FDV, 2FDW confirm geometry
CYP2A6 inhibition nicotine metabolism structure‑based drug design furan‑pyridine hybrid

Electronic Substituent Effect (σₘ) Differentiation: 5‑Methylfuran‑2‑yl Versus Furan‑2‑yl and Thiophene‑2‑yl Substituents

The electronic nature of the furyl substituent directly influences the reactivity of the pyridine ring, the stability of metal complexes, and the pharmacokinetic properties of derived compounds. Fišera et al. (1977) experimentally determined σₘ constants for a series of 2‑X‑5‑furyl substituents using mass spectrometric fragmentation patterns and linear free energy relationships [1]. The 5‑methylfuran‑2‑yl substituent (X = CH₃) exhibits a σₘ value that is electron‑donating (σₘ ≈ –0.04), in contrast to the unsubstituted furan‑2‑yl group, which is electron‑withdrawing (σₘ ≈ +0.06) [1]. This ~0.10 σ‑unit shift has measurable consequences: the electron‑donating 5‑methyl group increases electron density on the pyridine ring, raising the predicted pKa of the pyridinium nitrogen by approximately 0.3–0.5 pKa units relative to the des‑methyl analog, as calculated by semiempirical AM1‑COSMO methods [2]. For procurement decisions, this means that 3-(5-methylfuran-2-yl)pyridine will exhibit different protonation states at physiological pH and altered metal‑binding affinity compared to 3-(furan‑2‑yl)pyridine, making the two scaffolds non‑interchangeable in coordination chemistry and medicinal chemistry applications.

Electronic Substituent Effect (σₘ)
Cross-study comparable
5-Methylfuran-2-yl: σₘ ≈ –0.04
Furan-2-yl: σₘ ≈ +0.06
Δσₘ ≈ –0.10 units
Methyl group donates electron density; may shift pyridine pKa +0.3–0.5 units
Experimentally derived from mass spectral fragmentation patterns
Hammett constants σₘ substituent parameter linear free energy relationships furan electronic effects

Positional Isomer Basicity Differentiation: 3‑(Furyl)pyridine Versus 2‑(Furyl)pyridine and 4‑(Furyl)pyridine

The position of the pyridine‑nitrogen relative to the furan substituent is a critical determinant of the compound's basicity and nucleophilicity. Ribereau and Queguiner (1983) experimentally determined the basicity constants of six isomeric furylpyridines and reported that the 3‑furylpyridine isomer exhibits a basicity intermediate between the 2‑furyl and 4‑furyl isomers, consistent with the meta‑positioning of the furan ring relative to the pyridine nitrogen [1]. Semiempirical AM1‑COSMO quantum‑chemical calculations by Güven et al. (2000) further quantified this trend: the predicted aqueous pKa of 3‑(2‑furyl)pyridine is approximately 4.6, versus 4.1 for 2‑(2‑furyl)pyridine and 5.0 for 4‑(2‑furyl)pyridine [2]. The introduction of the 5‑methyl substituent on the furan ring shifts the 3‑pyridyl isomer pKa upward by an estimated 0.3–0.5 unit (see Evidence Item 2), yielding a predicted pKa of ~4.9–5.1 for 3-(5-methylfuran-2-yl)pyridine. This places the compound's pyridinium nitrogen in a distinctly different protonation window compared to the 2‑pyridinyl isomer (predicted pKa ~4.4–4.6 for 2‑(5‑methylfuran‑2‑yl)pyridine), a difference of approximately 0.5 pKa units that is sufficient to alter solubility, membrane permeability, and protein‑binding electrostatics under physiological conditions [2].

Positional Isomer Basicity
Class-level
Predicted pKa ≈ 4.9–5.1 (3-pyridinyl)
Predicted pKa ≈ 4.4–4.6 (2-pyridinyl)
Δ ≈ 0.5 pKa units
~3-fold shift in protonation ratio at physiological pH; solubility context may differ
AM1-COSMO semiempirical calculations in aqueous phase
pyridine basicity pKa prediction regioisomer differentiation furylpyridine physical properties

Regioisomer‑Dependent Metabolic Stability: Furan‑Versus Thiophene‑Containing CYP2A6 Inhibitors

The heteroatom identity in the five‑membered ring (furan oxygen versus thiophene sulfur) significantly impacts the metabolic stability of CYP2A6 inhibitors built on this scaffold. Denton et al. (2005) reported that furan‑containing 3‑heteroaromatic pyridine analogs were generally more metabolically stable than their thiophene counterparts when incubated with human liver microsomes [1]. While specific quantitative metabolic stability data (e.g., intrinsic clearance or half‑life) for the bare 3-(5-methylfuran-2-yl)pyridine scaffold has not been published in head‑to‑head format, the furan‑versus‑thiophene stability trend is consistently observed across the full SAR series. The X‑ray crystal structures further indicate that the furan oxygen participates in a critical hydrogen‑bonding network within the CYP2A6 active site that stabilizes the inhibitor‑enzyme complex, a contact that cannot be recapitulated by the thiophene sulfur atom due to its larger van der Waals radius and weaker hydrogen‑bond acceptor capacity [1]. This structural insight provides a mechanistic basis for preferring the furan scaffold over the thiophene analog when metabolic stability and target residence time are selection criteria.

Regioisomer Metabolic Stability
Data to verify
Furan analogs reported more stable than thiophene in human liver microsomes
Qualitative trend only; specific CL_int or t₁/₂ values not reported for bare scaffold
Furan O participates in active-site H-bonding network (PDB 2FDV)
CYP2A6 metabolic stability furan-thiophene bioisosterism hepatic clearance prediction structure-metabolism relationships

Dipole Moment and Conformational Preference: 3‑Pyridinyl Versus 2‑Pyridinyl Attachment

The measured dipole moments of isomeric furylpyridines differ substantially depending on the point of attachment of the furan ring to the pyridine nucleus. Ribereau and Queguiner (1983) reported that 3‑(2‑furyl)pyridine possesses a dipole moment that differs from both the 2‑furyl and 4‑furyl isomers, reflecting the vector sum of the pyridine and furan dipole contributions [1]. Computational studies by Güven et al. (2000) reproduced this trend: the AM1‑calculated gas‑phase dipole moment for 3‑(2‑furyl)pyridine was approximately 2.0–2.5 D, compared to approximately 3.0–3.5 D for 2‑(2‑furyl)pyridine and approximately 2.5–3.0 D for 4‑(2‑furyl)pyridine [2]. This 1.0–1.5 D difference between the 3‑pyridinyl and 2‑pyridinyl isomers alters the compound's solvation energy, chromatographic retention behavior, and ability to participate in directional intermolecular interactions (e.g., π‑stacking, cation‑π interactions) within protein binding pockets. The conformational preference around the furan‑pyridine bond is also regioisomer‑dependent: the 3‑pyridinyl isomer has a lower rotational barrier and a different energy‑minimum dihedral angle compared to the sterically congested 2‑pyridinyl isomer [2].

Dipole Moment Difference
Class-level
3-Pyridinyl isomer: ≈ 2.0–2.5 D
2-Pyridinyl isomer: ≈ 3.0–3.5 D
Δ ≈ 1.0–1.5 D
May alter chromatographic retention and solvation energy compared to 2-pyridinyl isomer
AM1 gas-phase calculations; experimental dipole moments confirm trend
dipole moment conformational analysis furylpyridine physical chemistry molecular recognition

LogP/PSA Parity Masks Regioisomer‑Dependent Bioactivity: A Cautionary Note for Library Design

Computed physicochemical descriptors are frequently used as primary filters in compound procurement, but for closely related regioisomers they can create a false impression of interchangeability. Both 3-(5-methylfuran-2-yl)pyridine and its 2‑pyridinyl isomer 2-(5-methylfuran-2-yl)pyridine share identical calculated LogP (2.65) and polar surface area (26.03 Ų) values . Despite this descriptor‑level identity, the two isomers exhibit markedly different CYP2A6 inhibitory profiles: the 3‑pyridinyl isomer serves as a productive scaffold for heme‑iron coordination, whereas the 2‑pyridinyl isomer would place the pyridine nitrogen in a sterically hindered position that precludes the critical amine‑side‑chain‑to‑heme geometry confirmed by X‑ray crystallography (PDB 2FDV) [1]. This example demonstrates that identical computed LogP and PSA values are insufficient to predict biological or coordination‑chemical behavior, and that regioisomer identity must be explicitly verified during procurement for structure‑sensitive applications.

LogP/PSA Parity Caution
Context-dependent
3-Pyridinyl: LogP = 2.65, tPSA = 26.03 Ų
2-Pyridinyl: LogP = 2.65, tPSA = 26.03 Ų
ΔLogP = 0.00; ΔtPSA = 0.00
Identical computed descriptors may mask functionally critical regioisomer differences
Biological profiling and CAS verification essential for procurement
calculated LogP polar surface area regioisomer comparison property‑based drug design

Optimal Application Scenarios for 3-(5-Methylfuran-2-yl)pyridine Based on Verified Differentiation Evidence


CYP2A6 Inhibitor Lead Optimization and Structural Biology

3-(5-Methylfuran-2-yl)pyridine is the core scaffold for a well‑characterized series of human CYP2A6 inhibitors with X‑ray crystallographic validation (PDB 2FDV, 2FDW). Programs targeting nicotine addiction, smoking cessation, or CYP2A6‑mediated drug‑drug interaction mitigation should procure this specific regioisomer rather than 2‑pyridinyl or 4‑pyridinyl analogs, because only the 3‑pyridinyl attachment permits the critical amine‑side‑chain geometry observed in co‑crystal structures [1]. The 5‑methyl group on the furan ring further differentiates this compound from 3-(furan‑2‑yl)pyridine by providing an electron‑donating substituent that shifts the pyridine pKa upward by 0.3–0.5 units, altering the protonation state at physiological pH [2].

Heterocyclic Building Block for Metal‑Catalyzed Cross‑Coupling

The 3‑pyridinyl‑furan framework of this compound serves as a versatile substrate for Suzuki‑Miyaura, Negishi, and direct C–H arylation reactions. The electron‑donating 5‑methyl group on the furan ring (σₘ ≈ –0.04) enhances the nucleophilicity of the furan α‑position compared to the unsubstituted analog, potentially improving yields in electrophilic palladation steps [3]. The 3‑pyridinyl attachment provides a less sterically hindered and electronically distinct coupling partner compared to the 2‑pyridinyl isomer, which suffers from intramolecular N···Pd coordination that can poison catalytic cycles [4]. Researchers constructing extended π‑conjugated systems or metal‑organic frameworks should select this isomer for its predictable reactivity and reduced catalyst‑poisoning risk.

Physicochemical Reference Standard for Regioisomer Differentiation Studies

Because 3-(5-methylfuran-2-yl)pyridine and its 2‑pyridinyl isomer share identical calculated LogP (2.65) and PSA (26.03 Ų) yet exhibit measurably different dipole moments and pKa values, this compound pair serves as an excellent model system for validating computational property predictions and for teaching regioisomer effects in medicinal chemistry. Procurement of both isomers enables direct experimental measurement of chromatographic retention differences, solubility disparities, and differential protein‑binding behavior that cannot be predicted by standard 2D descriptors.

Scaffold for Furan‑Containing Adenosine A₂A Receptor Ligands

The 5‑methylfuran‑2‑yl‑pyridine substructure appears in advanced adenosine A₂A receptor antagonists including Ciforadenant (CPI‑444), where the furan‑pyridine moiety contributes to selective receptor binding (Ki = 3.54 nM for A₂AR) . Although 3-(5-methylfuran-2-yl)pyridine itself is not the final drug substance, it represents the minimal pharmacophoric element that can be elaborated to generate focused libraries for A₂AR antagonist screening. The 3‑pyridinyl substitution pattern is essential for maintaining the correct trajectory of substituents extending toward the receptor's extracellular loops, as demonstrated by structure‑activity relationship studies in this chemical series.

Application
Selection Property
Validation Focus
CYP2A6 inhibitor research
3-Pyridinyl-furan scaffold with validated heme-coordination geometry
Confirm regioisomer identity by CAS; verify IC₅₀ in coumarin 7-hydroxylation assay
Metal-catalyzed cross-coupling chemistry
Electron-donating 5-methyl group (σₘ ≈ –0.04) enhances furan α-nucleophilicity
Monitor catalyst-poisoning risk; compare reactivity against 2-pyridinyl isomer
Physicochemical reference standard
Measurable dipole moment and pKa differences despite identical LogP/PSA
Use as model pair for validating computational property predictions
Adenosine A₂A receptor ligand elaboration
Minimal pharmacophoric element compatible with focused library synthesis
Assess scaffold contribution to receptor binding; verify substitution trajectory
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